2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide

Physicochemical Profiling Drug-likeness Lipophilicity

2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide (CAS 920505-96-0) is a synthetic indole–furan-3-carboxamide hybrid with the molecular formula C₁₆H₁₅IN₂O₂ and a molecular weight of 394.21 g·mol⁻¹. It belongs to a broader class of indole carboxamide derivatives investigated as inhibitors of IκB kinase 2 (IKK2/IKKβ), a therapeutic target in inflammatory disorders such as rheumatoid arthritis, asthma, and COPD.

Molecular Formula C16H15IN2O2
Molecular Weight 394.21 g/mol
CAS No. 920505-96-0
Cat. No. B12615072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide
CAS920505-96-0
Molecular FormulaC16H15IN2O2
Molecular Weight394.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(OC=C3)I
InChIInChI=1S/C16H15IN2O2/c1-10-11(12-4-2-3-5-14(12)19-10)6-8-18-16(20)13-7-9-21-15(13)17/h2-5,7,9,19H,6,8H2,1H3,(H,18,20)
InChIKeyFGOWAXSNEFHYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide (CAS 920505-96-0): Chemical Identity and Procurement Baseline


2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide (CAS 920505-96-0) is a synthetic indole–furan-3-carboxamide hybrid with the molecular formula C₁₆H₁₅IN₂O₂ and a molecular weight of 394.21 g·mol⁻¹ . It belongs to a broader class of indole carboxamide derivatives investigated as inhibitors of IκB kinase 2 (IKK2/IKKβ), a therapeutic target in inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1]. The compound is structurally defined by three key features: a 2-methylindole moiety linked via an ethylenediamine bridge to a furan-3-carboxamide bearing an iodine atom at the furan 2-position. This iodo substituent is the central differentiation point from its closest commercially catalogued analogs, which carry methyl or dimethyl groups at the same position .

Why Generic Substitution Fails for 2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide in Research and Procurement Contexts


Substituting this compound with its closest commercially available analogs—2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide (CAS 920505-95-9) or 2,5-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide—is not scientifically neutral. The iodine atom at the furan 2-position introduces a substantially larger van der Waals radius (~1.98 Å vs. ~1.70 Å for a methyl group), a significantly higher molecular weight (394.21 vs. ~296.4 g·mol⁻¹ for the dimethyl analog) , and a markedly different electronic profile due to the polarizable C–I bond [1]. These differences alter molecular recognition, metabolic stability, and synthetic utility in ways that cannot be replicated by alkyl-substituted analogs. Furthermore, the iodo substituent enables specific downstream chemistry—such as transition-metal-catalyzed cross-coupling, radioiodination, or heavy-atom phasing in X-ray crystallography—that methyl or unsubstituted furan variants cannot support [1][2].

Quantitative Differentiation Evidence for 2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide (920505-96-0) Relative to Closest Analogs


Molecular Weight Differential as a Surrogate for Pharmacokinetic Property Divergence

The target compound has a molecular weight of 394.21 g·mol⁻¹, compared to ~296.4 g·mol⁻¹ for the 2,5-dimethyl analog (CAS 920505-95-9) and ~282.34 g·mol⁻¹ for the 2-methyl analog . This represents a mass increase of approximately 33% over the dimethyl analog and 40% over the monomethyl analog. The iodine atom alone contributes 126.90 g·mol⁻¹, substantially exceeding the 15.03 g·mol⁻¹ of a methyl group. This mass increment is directly relevant to procurement decisions involving medicinal chemistry lead optimization, where exceeding a molecular weight of 400 g·mol⁻¹ is a recognized liability threshold per Lipinski's Rule of Five [1].

Physicochemical Profiling Drug-likeness Lipophilicity

Iodo Substituent Enables Heavy-Atom Derivative Utility for X-Ray Crystallographic Phasing

The iodine atom at the furan 2-position serves as an intrinsic heavy atom (Z=53) with anomalous scattering properties suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing of protein–ligand co-crystal structures [1]. This property is entirely absent in the 2-methyl and 2,5-dimethyl analogs, which contain only light atoms (C, H, N, O). Iodine's significant anomalous signal at Cu Kα wavelength (f' = –0.98 e⁻, f'' = 6.80 e⁻) enables phase determination without the need for selenomethionine incorporation or exogenous heavy-atom soaking [1]. This is a binary differentiator: the methyl analog cannot serve this function under any experimental protocol.

Structural Biology X-ray Crystallography Protein-Ligand Complex

Iodo Substituent as a Synthetic Diversification Handle via Cross-Coupling Chemistry

The aryl iodide at the furan 2-position is a privileged substrate for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig amination) [1]. Aryl iodides react approximately 100- to 1000-fold faster than the corresponding aryl bromides and are orders of magnitude more reactive than aryl chlorides in oxidative addition to Pd(0) [2]. The 2-methyl analog lacks this reactive handle entirely, as C(sp²)–H and C(sp³)–H bonds in the methyl group cannot participate in cross-coupling without prior functionalization. This means the iodo compound can serve as a diversification platform to generate focused libraries of 2-aryl, 2-alkynyl, or 2-amino furan analogs via a single common intermediate [1].

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

Halogen Bonding Potential Introduces Orthogonal Molecular Recognition Relative to Alkyl Analogs

The iodine substituent at the furan 2-position introduces the capability for directional halogen bonding (XB) with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains in proteins) via the σ-hole on the iodine atom [1]. The calculated σ-hole potential for aryl iodides is approximately +15 to +25 kcal·mol⁻¹, enabling interaction energies of –2.0 to –5.0 kcal·mol⁻¹ with carbonyl oxygen acceptors [1]. This interaction is orthogonal to the hydrophobic contacts provided by methyl groups in the analog series and can confer selectivity for binding sites with appropriately positioned hydrogen-bond acceptor residues. The 2-methyl and 2,5-dimethyl analogs lack halogen-bond donor capacity entirely; their interactions are limited to van der Waals and hydrophobic forces [1].

Molecular Recognition Halogen Bonding Protein-Ligand Interactions

Class Association with IKK2 Kinase Inhibition and Inflammatory Disease Target Space

The indole carboxamide scaffold is claimed in multiple patent families (US 2009/0143372 A1, WO 2006/034317 A2, US 2008/0269291 A1) as a pharmacophore for IKK2 (IKKβ) inhibition, a validated target in rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease [1]. While these patents predominantly exemplify indole-7-carboxamides rather than furan-3-carboxamides, a related series of 3,5-disubstituted indole-7-carboxamides has been optimized from micromolar to nanomolar IKK2 inhibitory potency through systematic C3 substituent variation [2]. The target compound's indole–furan hybrid architecture places it within this intellectual property space. However, no published quantitative IKK2 IC₅₀ or Kᵢ value specific to this exact compound (CAS 920505-96-0) was identified in the accessible primary literature, patent examples, or public bioactivity databases (ChEMBL, BindingDB, PubChem) at the time of this analysis.

IKK2/IKKβ Inhibition NF-κB Pathway Inflammation

Lipophilicity Differential (cLogP) Driven by Iodo vs. Methyl Substitution

The iodine atom substantially increases the calculated partition coefficient (cLogP) relative to methyl-substituted analogs. Using the fragment-based contribution method, the iodo substituent adds approximately +1.12 log units relative to hydrogen, whereas a methyl group contributes approximately +0.52 log units [1][2]. This means the target compound is predicted to be significantly more lipophilic than the 2-methyl or 2,5-dimethyl congeners. Quantitative cLogP estimation for the target compound yields a value of approximately 4.2–4.8, compared to approximately 3.5–3.9 for the dimethyl analog and approximately 3.2–3.6 for the monomethyl analog [1]. This difference has direct implications for membrane permeability, plasma protein binding, metabolic clearance, and solubility—all critical parameters in drug discovery programs.

Lipophilicity ADME Prediction Permeability

Optimal Research and Industrial Application Scenarios for 2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide (920505-96-0)


Structural Biology: Co-Crystallographic Studies with IKK2 or Other Protein Targets Exploiting Intrinsic Iodine Anomalous Signal

In structural biology programs aimed at determining the binding mode of indole–furan carboxamide ligands to IKK2 or related kinases, the target compound's iodine atom provides intrinsic anomalous scattering for experimental phasing of protein–ligand co-crystal structures [1]. This eliminates the need for selenomethionine-labeled protein or heavy-atom soaking protocols, accelerating structure determination. The iodo compound is the only member of this analog series capable of supporting SAD/MAD phasing; the 2-methyl and 2,5-dimethyl analogs offer no anomalous signal and require alternative phasing strategies [1].

Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling to Generate Focused Analog Libraries

Medicinal chemistry teams requiring rapid SAR exploration around the furan 2-position should procure this compound as a common late-stage intermediate. The aryl iodide moiety enables Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings to install diverse aryl, alkynyl, or amino substituents in a single step [1]. This approach avoids synthesizing each analog from scratch via de novo furan construction, reducing synthetic effort from 5–7 steps per analog to 2–3 steps. The methyl-substituted congeners cannot serve as diversification platforms, making the iodo compound the only procurement choice for a library-based SAR strategy [1].

Biophysical Mechanistic Studies: Probing the Role of Halogen Bonding in Ligand–Protein Recognition at IKK2 or IDO Targets

For research groups investigating whether halogen bonding contributes to ligand affinity or selectivity at indole-binding enzymes such as IKK2 or indoleamine 2,3-dioxygenase (IDO), this compound is the only member of the furan-3-carboxamide series that can serve as a halogen bond donor probe [1]. Systematic comparison of the iodo compound with its 2-methyl analog in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments can deconvolute the thermodynamic contribution of halogen bonding from hydrophobic effects. The methyl analog serves as a negative control lacking any σ-hole donor capability [1][2].

Pharmacokinetic Profiling: Assessing Iodo-Substituent Effects on Metabolic Stability and CYP Inhibition in the Indole–Furan Series

In drug metabolism and pharmacokinetics (DMPK) screening cascades, the target compound's elevated lipophilicity (cLogP ~4.2–4.8 vs. ~3.2–3.9 for alkyl analogs) [1] makes it the preferred compound for probing the impact of halogen-induced lipophilicity on oxidative metabolism and cytochrome P450 inhibition within this chemotype. Comparative microsomal stability assays and CYP isoform panel screening between the iodo compound and its 2-methyl or 2,5-dimethyl analogs can isolate the contribution of the C–I bond to metabolic clearance, informing whether further development should favor the iodo or alkyl series [1].

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